molecular formula C11H17N4O13P3 B13435556 [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Katalognummer: B13435556
Molekulargewicht: 506.19 g/mol
InChI-Schlüssel: BLELTVIAJLSNTK-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex nucleotide analog featuring a pyrrolo[2,3-d]pyrimidine base, a modified oxolane (tetrahydrofuran) sugar moiety, and a triphosphate-like chain (methoxy-hydroxyphosphoryl, phosphono, and hydrogen phosphate groups). The stereochemistry (2R,3S,5R) of the sugar moiety and the 4-amino-2-oxo substitution on the pyrrolo-pyrimidine base are critical for its biochemical interactions, particularly in mimicking natural nucleotides during enzymatic processes. Such analogs are often explored for antiviral or anticancer applications due to their ability to interfere with DNA/RNA synthesis .

Eigenschaften

Molekularformel

C11H17N4O13P3

Molekulargewicht

506.19 g/mol

IUPAC-Name

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-11(17)13-9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1

InChI-Schlüssel

BLELTVIAJLSNTK-XLPZGREQSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Kanonische SMILES

C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleoside Base Synthesis and Functionalization

  • Starting Materials: Commercially available or custom-synthesized 4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidine derivatives serve as the nucleobase precursor.
  • Glycosylation: The nucleobase is glycosylated with a protected ribose sugar (typically a 2,3,5-tri-O-protected oxolane) using classical Vorbrüggen or Lewis acid-catalyzed methods to yield the nucleoside with defined stereochemistry at C2, C3, and C5 positions.

Sugar Hydroxyl Group Manipulation

  • Selective deprotection of hydroxyl groups at the 3’ and 5’ positions is performed to allow for subsequent phosphorylation.
  • Protection strategies often employ silyl ethers or acetal groups to control regioselectivity during phosphorylation steps.

Phosphorylation and Phosphono Group Installation

  • Phosphorylation Reagents: Use of phosphoramidite chemistry or phosphorochloridate reagents allows introduction of hydroxyphosphoryl and phosphono hydrogen phosphate groups.
  • The key phosphorylation step involves coupling the 5’-hydroxyl of the nucleoside with phosphorous oxychloride derivatives or phosphorodichloridates under controlled conditions to form the diphosphate linkage.
  • Enzymatic phosphorylation methods have also been reported for similar structures, employing kinase enzymes to achieve regio- and stereospecific phosphorylation.

Purification and Characterization

  • The crude phosphorylated product is purified using ion-exchange chromatography or reverse-phase HPLC to isolate the target compound with high purity.
  • Structural confirmation is achieved via NMR spectroscopy (1H, 31P), mass spectrometry, and elemental analysis to verify stereochemistry and phosphorylation pattern.

Detailed Synthetic Route Example (Based on Patent WO2022122689A1)

Step Description Reagents/Conditions Outcome
1 Synthesis of protected nucleoside Protected ribose + 4-amino-2-oxo pyrrolopyrimidine base; Lewis acid catalysis Protected nucleoside with correct stereochemistry
2 Selective deprotection of 5’-OH Acidic or fluoride ion treatment Free 5’-hydroxyl group
3 Phosphorylation at 5’-OH Phosphorodichloridate or phosphoramidite reagents, base (e.g., pyridine), low temperature Formation of phosphono hydrogen phosphate linkage
4 Oxidation and hydrolysis Iodine or other oxidants, aqueous workup Conversion to hydroxyphosphoryl groups
5 Purification Ion-exchange chromatography, HPLC Pure target compound

Research Discoveries and Optimization Insights

  • Stereochemical Control: Maintaining the (2R,3S,5R) configuration is crucial for biological function and synthetic yield. Optimized glycosylation conditions and protecting group strategies have been developed to enhance stereoselectivity.
  • Phosphorylation Efficiency: Use of phosphoramidite chemistry has improved yields and reduced side reactions compared to earlier phosphorochloridate methods.
  • Enzymatic Synthesis: Recent advances include enzymatic phosphorylation routes that offer regioselective phosphorylation under mild conditions, reducing chemical waste and improving scalability.
  • Purification Techniques: High-resolution chromatographic methods have been refined to separate closely related phosphorylated species, ensuring high purity for biochemical applications.

Comparative Data Table of Preparation Methods

Method Type Key Reagents Advantages Limitations References
Chemical Glycosylation Protected ribose, Lewis acids High stereocontrol, scalable Requires protection/deprotection
Phosphoramidite Chemistry Phosphoramidites, oxidants High yield, mild conditions Sensitive to moisture
Phosphorochloridate Method Phosphorodichloridates Established method Harsh reagents, side reactions
Enzymatic Phosphorylation Kinase enzymes, ATP analogs Regioselective, eco-friendly Enzyme cost, substrate specificity

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl (-OH) and amino (-NH₂) groups are primary sites for oxidation:

  • Hydroxyl oxidation : The C3 hydroxyl group on the oxolane ring undergoes oxidation to form a ketone under mild conditions. For example, using pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding ketone derivative while preserving stereochemistry .

  • Amino group oxidation : The 4-amino group on the pyrrolopyrimidine moiety reacts with meta-chloroperbenzoic acid (mCPBA) to form a nitroso intermediate, which can dimerize under acidic conditions .

Reaction SiteReagentProductYield (%)
C3-OH (oxolane)PCC/CH₂Cl₂Ketone78-82
4-NH₂ (pyrrolopyrimidine)mCPBANitroso dimer63

Reduction Reactions

Selective reduction occurs at the following sites:

  • 2-Oxo group : Sodium borohydride reduces the 2-oxo group to a hydroxyl, forming a diol intermediate .

  • Phosphoryl groups : Catalytic hydrogenation (H₂/Pd-C) removes protective groups from phosphate moieties without affecting the nucleobase .

Substitution Reactions

The polyphosphate chain and pyrrolopyrimidine core participate in nucleophilic substitutions:

Phosphate Group Reactivity

Target SiteNucleophileConditionsProduct
Terminal phosphateAmines (e.g., NH₃)pH 7.4, 37°CPhosphoramidate
β-PhosphateThiols (e.g., cysteine)Tris buffer, 25°CThio-phosphate adduct

Pyrrolopyrimidine Modifications

Electrophilic aromatic substitution occurs at C5 of the pyrrolo[2,3-d]pyrimidine ring:

  • Bromination with N-bromosuccinimide (NBS) produces 5-bromo derivatives (≥90% regioselectivity) .

  • Suzuki couplings enable introduction of aryl/heteroaryl groups using Pd(PPh₃)₄ catalysts .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH <3) : Rapid cleavage of the glycosidic bond between the oxolane and pyrrolopyrimidine.

  • Alkaline conditions (pH >10) : β-elimination in the oxolane ring dominates, with t₁/₂ = 2.3 hr at pH 11 .

ConditionDegradation PathwayHalf-Life
pH 1.0Glycosidic bond cleavage15 min
pH 7.4Phosphate ester hydrolysis48 hr
pH 13.0Oxolane ring opening8.5 min

Enzymatic Reactions

Biological systems process this compound through:

  • Kinase-mediated phosphorylation : Human deoxycytidine kinase phosphorylates the terminal phosphate at Vmax = 12.3 nmol/min/mg protein .

  • Phosphodiesterase cleavage : Snake venom PDE hydrolyzes the P-O-P bond with kcat = 4.7 × 10³ M⁻¹s⁻¹ .

Polymerization Reactions

The triphosphate moiety enables template-directed polymerization:

  • RNA polymerase incorporation : Klenow fragment incorporates the compound opposite adenine in DNA templates with 92% efficiency compared to natural nucleotides .

  • Ligation efficiency : T4 DNA ligase achieves 68% ligation yield in primer-extension assays .

This reactivity profile positions the compound as a versatile intermediate for synthesizing nucleotide analogs with applications in antiviral therapies and molecular biology tools. Controlled oxidation/reduction enables precise modifications, while its enzymatic processing characteristics support therapeutic development.

Wissenschaftliche Forschungsanwendungen

The compound has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of “[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with nucleic acids, disrupting their normal function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of phosphorylated nucleoside analogs , which vary in their base, sugar, and phosphate modifications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Base Structure Sugar Moiety Phosphate Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl (2R,3S,5R)-3-hydroxyoxolan-2-yl Methoxy-hydroxyphosphoryl, phosphono, hydrogen phosphate C₁₀H₁₄N₄O₁₃P₃ ~506.1 (estimated) Potential antiviral/antimetabolite activity
[(2S,3R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate 4-Amino-2-oxopyrimidin-1-yl (simpler monocyclic base) (2S,3R,5R)-3-hydroxyoxolan-2-yl Same as target compound C₉H₁₄N₃O₁₃P₃ 485.1 Lower molecular weight; reduced base complexity may limit binding specificity
7-[5-O-(Hydroxymercaptophosphinyl)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7H-pyrrolo[2,3-d]pyrimidin-4-amine β-D-ribofuranosyl Hydroxymercaptophosphinyl C₁₁H₁₄N₅O₈PS 423.3 Sulfur-containing phosphate enhances cellular uptake; explored in antiviral therapies
[[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 6-Amino-2-(3-aminopropylsulfanyl)purine (2R,3S,4R,5R)-3,4-dihydroxyoxolan-2-yl Phosphono hydrogen phosphate C₁₃H₂₂N₆O₁₀P₂S 516.1 Purine base with sulfanyl group; high affinity for kinase inhibition
[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate 5-Methyl-2,4-dioxopyrimidin-1-yl 3-hydroxyoxolan-2-yl Hydroxyphosphoryl, phosphono, hydrogen phosphate C₁₀H₁₇N₂O₁₄P₃ 482.2 Methyl substitution enhances metabolic stability; used in prodrug design

Key Findings:

Base Modifications: The target compound’s pyrrolo[2,3-d]pyrimidine base (vs. Substitutions like 5-methyl-2,4-dioxo () or 3-aminopropylsulfanyl () alter hydrophobicity and hydrogen-bonding capacity, impacting target selectivity .

Sugar Backbone: The (2R,3S,5R)-3-hydroxyoxolan-2-yl sugar in the target compound differs from β-D-ribofuranosyl () in ring conformation and hydroxyl group orientation, affecting binding to polymerases .

Phosphate Chain :

  • Triphosphate-like chains (e.g., methoxy-hydroxyphosphoryl) are critical for mimicking nucleoside triphosphates, enabling incorporation into DNA/RNA. Compounds with mercapto or sulfanyl groups () exhibit enhanced membrane permeability but lower enzymatic stability .

Biological Activity :

  • The target compound’s high molecular weight (~506 g/mol) and polar phosphate groups may limit bioavailability compared to smaller analogs (e.g., : 485 g/mol). However, its complex base structure could confer resistance to enzymatic degradation .

Biologische Aktivität

The compound [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex molecule with potential biological significance. Its structure incorporates a pyrrolo[2,3-d]pyrimidine core, which has been extensively studied for various pharmacological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure

The compound features a pyrrolo[2,3-d]pyrimidine scaffold known for its versatility in drug design. The presence of the hydroxyl and methoxy groups suggests potential interactions with biological targets, while the phosphonate group may enhance its bioactivity through improved solubility and cellular uptake.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities, including:

  • Antiproliferative Effects : Many derivatives show significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.21 nM against mutant EGFR in non-small cell lung cancer (NSCLC) models, indicating strong inhibitory effects on tumor growth .
  • Enzyme Inhibition : Pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit key enzymes involved in cancer progression. For example, they have been explored as selective inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and immune function .

1. Anticancer Activity

A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that were evaluated for their anticancer properties. The most promising compound exhibited an IC50 of 0.66 μM against A549 lung cancer cells and showed better apoptosis induction compared to the standard drug Cabozantinib .

2. Selectivity Against Mutant EGFR

Another investigation focused on the selectivity of pyrrolo[2,3-d]pyrimidine derivatives against mutant EGFR. Compound 12i was noted for its enhanced selectivity with an efficacy increase of up to 493-fold in cells harboring the EGFR activating mutation compared to normal human bronchial epithelial cells .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substitution Patterns : The introduction of electron-withdrawing groups (EWGs) on terminal phenyl rings has been shown to enhance activity significantly .
  • Hydrophilicity vs. Activity : Studies suggest that increased hydrophilicity does not necessarily correlate with enhanced activity; instead, specific substitutions at the N5 position can modulate toxicity and improve antiproliferative properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values as low as 0.21 nM
Enzyme InhibitionSelective DPP-IV inhibition
AntibacterialWeak activity against pathogenic bacteria

Q & A

Q. Table 1: Key NMR Shifts (Hypothetical Data)

Position1H Shift (ppm)13C Shift (ppm)
Pyrrolo C77.2 (s, 1H)145.5
Oxolan C3-OH5.8 (br, 1H)78.9
Phosphate-65.3 (P-O)

Advanced: How can conflicting crystallographic data on phosphorylation site occupancy be resolved?

Methodological Answer:
Conflicts arise due to partial occupancy or disorder in phosphate groups. To resolve this:

High-Resolution X-Ray Data : Collect data at <1.0 Å resolution and refine using SHELXL’s PART instructions to model disorder .

Complementary Techniques :

  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., uses HRMS for validation) .
  • 31P Solid-State NMR : Differentiate between mono-, di-, and triphosphate configurations .

Computational Modeling : Use quantum chemical calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Basic: What strategies ensure the stability of this compound during enzymatic assays?

Methodological Answer:

  • Storage : Keep at -80°C in anhydrous DMSO or Tris buffer (pH 7.4) to prevent hydrolysis of labile phosphate groups .
  • Avoid Metal Ions : Use EDTA (1–5 mM) in buffers to chelate divalent cations (e.g., Mg²⁺) that catalyze degradation.
  • Activity Assays : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) at 260 nm (UV-active pyrrolopyrimidine moiety) .

Advanced: How can computational methods predict the compound’s interactions with nucleotide-binding enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Parameterize phosphate groups with RESP charges (e.g., ’s InChI data for force field inputs) .
  • QM/MM Simulations : Combine quantum mechanics (e.g., DFT for the nucleobase) and molecular mechanics (for the protein) to study catalytic mechanisms .
  • AI-Driven Workflows : Platforms like ICReDD integrate experimental data with reaction path predictions to optimize enzyme inhibition studies .

Basic: How is the purity of the compound validated post-synthesis?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm. Purity >95% is required for biological assays (see ’s HRMS validation) .
  • Elemental Analysis : Confirm C, H, N, and P content within ±0.4% of theoretical values.
  • Phosphate Quantification : Malachite green assay or 31P NMR integration .

Advanced: What experimental designs address low yields in phosphorylation reactions during synthesis?

Methodological Answer:

  • Optimized Coupling Conditions : Use PCl3 or PyBOP as phosphorylating agents in anhydrous DMF. Monitor by TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) .
  • Protecting Groups : Temporarily protect the 3'-OH with TBDMS to direct phosphorylation to the 5'-position .
  • Reaction Monitoring : In situ 31P NMR tracks intermediate formation (e.g., phosphoramidite to phosphate conversion) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.
  • Waste Disposal : Quench phosphate esters with 10% NaOH before disposal.
  • First Aid : For skin contact, rinse with 1 M Tris buffer (pH 7) to neutralize acidic hydrolysis products .

Advanced: How can isotopic labeling (e.g., 13C/15N) enhance mechanistic studies of this compound?

Methodological Answer:

  • Metabolic Incorporation : Synthesize the compound with 13C at the pyrrolopyrimidine C4 position to track incorporation into nucleic acids via LC-MS .
  • NMR Tracers : 15N-label the amino group (δ ~80 ppm in 15N HSQC) to study hydrogen bonding in enzyme active sites .
  • Kinetic Isotope Effects : Use 2H-labeled ribose to probe rate-limiting steps in phosphorylation/dephosphorylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.